molecular formula C12H14N6O4 B11496807 2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide

2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide

Cat. No.: B11496807
M. Wt: 306.28 g/mol
InChI Key: CGDLZTOFJDYXNT-UHFFFAOYSA-N
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Description

2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its fluorescent properties, making it useful in various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide typically involves the reaction of piperazine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more stringent control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, leading to fluorescence. The compound’s nitrobenzoxadiazole moiety is responsible for its fluorescent properties, which are activated upon binding to target molecules. This interaction allows researchers to track and visualize the compound’s distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide is unique due to its specific piperazine and acetamide moieties, which confer distinct chemical and biological properties. Its combination of fluorescence and specific functional groups makes it particularly useful in applications requiring precise molecular tracking and imaging.

Properties

Molecular Formula

C12H14N6O4

Molecular Weight

306.28 g/mol

IUPAC Name

2-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]acetamide

InChI

InChI=1S/C12H14N6O4/c13-10(19)7-16-3-5-17(6-4-16)8-1-2-9(18(20)21)12-11(8)14-22-15-12/h1-2H,3-7H2,(H2,13,19)

InChI Key

CGDLZTOFJDYXNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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